2-Amino-4-bromopyrimidine
Overview
Description
2-Amino-4-bromopyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various substituted pyrimidine derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, materials science, and coordination chemistry.
Synthesis Analysis
The synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines has been achieved through a divergent and efficient method involving alpha-bromocarbonyl compounds and either conventional heating or microwave irradiation . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied, leading to the formation of 4-amino-5-bromo-2-substituted aminopyrimidines . A novel synthesis of 5-bromo-2-iodopyrimidine has also been described, which is useful in selective palladium-catalysed cross-coupling reactions to synthesize various substituted pyrimidine compounds .
Molecular Structure Analysis
X-ray crystallography has been employed to investigate the molecular structure of various bromopyrimidine derivatives. For instance, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine has been elucidated, revealing the presence of intramolecular hydrogen bonding within the crystalline network . The structural diversity in the self-assembly of Ag(I) complexes containing 2-amino-5-halopyrimidine ligands has been characterized, demonstrating different coordination geometries and interactions based on the halide present .
Chemical Reactions Analysis
The reactivity of bromopyrimidines has been explored in various chemical reactions. For example, the preparation of brominated 2- and 4-aminopyridines has been described, providing insight into the reactivity of bromine atoms towards ammonia . The use of 5-bromo-2-iodopyrimidine in palladium-catalysed cross-coupling reactions has been shown to be effective for the convergent synthesis of many substituted pyrimidine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyrimidine derivatives have been investigated in several studies. Quantum chemical calculations have provided insights into the molecular structure and spectroscopic properties of 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol, including their vibrational frequencies, NMR chemical shifts, and electronic properties . The synthesis and properties of novel polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine have been reported, highlighting their excellent thermal stability and mechanical properties . Additionally, the interplay of molecular, molecular-electronic, and supramolecular structures in symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines has been examined, revealing extensive charge-assisted hydrogen bonding and other intermolecular interactions .
Scientific Research Applications
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
2-Amino-4-bromopyrimidine has been utilized in the synthesis of thiazolo[4,5-d]pyrimidine derivatives. These compounds are formed by reacting 4-amino-5-bromo-2-substituted-aminopyrimidines with various isothiocyanates, demonstrating the versatility of 2-amino-4-bromopyrimidine in heterocyclic chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Development of Enzyme Inhibitors
Selective bromoacylation methods involving 2-amino-4-pyrimidinols have been developed, leading to the creation of active-site-directed irreversible enzyme inhibitors. This highlights the role of 2-amino-4-bromopyrimidine in pharmacological research, especially in the context of targeting specific enzymes (Baker et al., 1966).
Investigation in Cine-Amination Reactions
The cine-amination of 4-substituted-5-bromopyrimidines has been studied, showing that 2-amino-4-bromopyrimidine can participate in complex chemical reactions involving nucleophiles. This provides insights into reaction mechanisms in organic chemistry (Rasmussen et al., 1978).
Synthesis of Anticancer and Antibacterial Agents
2-Amino-4-bromopyrimidine has been involved in the synthesis of novel compounds with potential anticancer and antibacterial activities. This includes the creation of 2-amino-4-aryl-6-pyridopyrimidines, showcasing its importance in medicinal chemistry (Kahriman et al., 2020).
Role in Multitarget Antibacterial Ligands
Research on 2-amino-1,4-dihydropyrimidines, derived from 2-aminopyrimidine scaffolds, indicates their potential as precursors for developing potent antibacterials. This underscores the significance of 2-amino-4-bromopyrimidine in antibacterial drug development (Ahmad et al., 2016).
Synthesis of Schiff Bases
2-Amino-4-bromopyrimidine has been used in synthesizing Schiff bases with notable antibacterial activity. This application in the field of organic synthesis and drug discovery emphasizes its role in creating new antimicrobial agents (Prasad, Radhakrishna, & Ravi, 2016).
Formation of Ag(I) Complexes
The formation of Ag(I) complexes using 2-amino-5-halopyrimidines, including 2-amino-4-bromopyrimidine, demonstrates its utility in coordination chemistry. This research contributes to the understanding of metal-ligand interactions in inorganic chemistry (Wu et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromopyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINURGGJJKMQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510251 | |
Record name | 4-Bromopyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromopyrimidine | |
CAS RN |
343926-69-2 | |
Record name | 4-Bromopyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-bromopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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